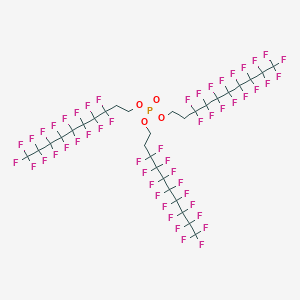

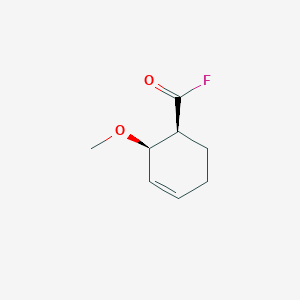

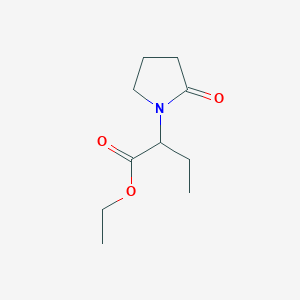

![molecular formula C18H15N5O B142215 4-[(5-甲基-1h-吡唑-3-基)氨基]-2-苯基酞嗪-1(2h)-酮 CAS No. 880487-62-7](/img/structure/B142215.png)

4-[(5-甲基-1h-吡唑-3-基)氨基]-2-苯基酞嗪-1(2h)-酮

描述

4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One, also known as 4-MPP or 4-MPPA, is an organic compound that belongs to the family of pyrazolamino-phthalazinones. It is an important synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other organic compounds. 4-MPP is a versatile compound that can be used in a variety of organic synthesis reactions, such as aryl-aryl coupling, Ullmann reactions, and aryl-alkyl coupling. In addition, it is a useful reagent for the synthesis of heterocyclic compounds and has been used for the synthesis of a variety of biologically active compounds.

科学研究应用

合成和生物活性

抗菌和抗结核剂的合成:已合成吡唑并[1,2-b]酞嗪的新衍生物以探索它们的抗菌活性。已鉴定出对一组致病菌株表现出显着活性的化合物,包括有前途的抗结核活性。还评估了这些化合物的体外细胞毒性特性和抗氧化活性,展示了它们在抗菌和抗结核应用中的潜力 (Sangani 等人,2016 年)。

抗病毒剂的开发:已对具有潜在抗病毒活性的杂环化合物的合成进行了研究。这包括合成在细胞毒性、抗 HSV1 和抗 HAV-MBB 活性评估中显示出有希望的结果的衍生物,突出了这种化学结构在开发新抗病毒药物中的多功能性 (Attaby 等人,2006 年)。

一步法多组分合成:已经开发出一种有效的方法,通过一步法四组分合成来合成吡唑并[1,2-b]酞嗪衍生物。该方法突出了该化合物在创建可能在各种生物应用中都有用的不同分子结构方面的适应性 (Torkian 等人,2011 年)。

抗菌和抗癌剂:已经合成新型吡唑衍生物,目的是评估它们的抗菌和抗癌活性。某些化合物表现出高于标准药物阿霉素的抗癌活性,同时具有良好至优异的抗菌活性,证明了该化学结构在癌症治疗和感染控制中的潜力 (Hafez 等人,2016 年)。

杂环化合物合成:杂环化合物的合成,包括吡唑并[1,2-b]酞嗪衍生物,由于其重要的药理应用,在制药和农业工业中发挥着至关重要的作用。这些化合物因其发光、荧光特性和生物活性而受到研究,展示了这种化学结构在创建具有所需特性的分子中的广泛用途 (Maheswari 等人,2020 年)。

作用机制

Target of Action

The primary target of 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One, also known as PHT, is the T antigen expressed by the Merkel cell polyomavirus (MCPyV) in Merkel cell carcinoma (MCC) cells . The T antigen is a viral oncogene, and its expression is crucial for the growth of MCPyV-positive tumor cells .

Mode of Action

PHT inhibits the growth of MCC cells by repressing the transcription of the T antigen, which is controlled by the noncoding control region (NCCR) .

Biochemical Pathways

PHT appears to have an unreported inhibitory activity against glycogen synthase kinase 3 (GSK3) . GSK3 is known to promote the transcription of the T antigen . PHT activates β-catenin, a transcription factor repressed by active GSK3, suggesting that PHT directly targets GSK3 .

Pharmacokinetics

Its potential use as a therapeutic agent has been demonstrated in immunocompromised mice transplanted with human mcc , suggesting that it has favorable pharmacokinetic properties.

Result of Action

The result of PHT’s action is the repression of T antigen transcription, leading to the inhibition of MCC cell growth . This effect is likely due to the inhibition of GSK3 and the subsequent activation of β-catenin .

Action Environment

The successful use of pht in a mouse model suggests that it is stable and effective in a biological environment .

生化分析

Biochemical Properties

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one has been identified as an inhibitor of Aurora kinase A, an enzyme that plays a crucial role in cell division. By inhibiting Aurora kinase A, this compound can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been found to inhibit glycogen synthase kinase 3 (GSK3), a kinase involved in various cellular processes, including metabolism and gene expression . The interaction with GSK3 suggests that 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one may have broader implications in regulating cellular functions beyond its role in cancer therapy.

Cellular Effects

The effects of 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one on cellular processes are significant. In cancer cells, particularly Merkel cell carcinoma (MCC) cells, this compound has been shown to inhibit the expression of the Merkel cell polyomavirus (MCPyV) T antigens, which are essential for the survival and proliferation of these cancer cells . By repressing the transcription of these viral proteins, 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one effectively reduces the growth and viability of MCC cells. Furthermore, the activation of β-catenin, a transcription factor repressed by active GSK3, indicates that this compound may influence cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one exerts its effects through multiple mechanisms. The inhibition of Aurora kinase A disrupts the mitotic spindle assembly, leading to cell cycle arrest and apoptosis . Additionally, the inhibition of GSK3 results in the activation of β-catenin, which can promote the transcription of genes involved in cell proliferation and survival . This dual mechanism of action highlights the potential of 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one as a therapeutic agent targeting multiple pathways in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one have been observed to change over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one in in vitro studies has demonstrated sustained inhibition of cancer cell growth and viability

Dosage Effects in Animal Models

In animal models, the effects of 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one have been studied at various dosages. It has been observed that the compound exhibits a dose-dependent inhibition of tumor growth, with higher doses resulting in more significant reductions in tumor size . At very high doses, toxic effects have been reported, including weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors involved in drug metabolism

Transport and Distribution

The transport and distribution of 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one within cells and tissues are critical for its therapeutic efficacy. The compound has been shown to be efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects . The interaction with specific transporters or binding proteins that facilitate its cellular uptake and distribution remains to be fully characterized.

Subcellular Localization

The subcellular localization of 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1(2H)-one is an important aspect of its activity. Studies have indicated that the compound localizes primarily in the cytoplasm, where it interacts with its target enzymes and proteins

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-phenylphthalic anhydride followed by reduction and cyclization. The resulting intermediate is then reacted with ammonium acetate to form the final product.", "Starting Materials": [ "5-methyl-1H-pyrazole-3-carboxylic acid", "2-phenylphthalic anhydride", "Hydrazine hydrate", "Sodium borohydride", "Ammonium acetate" ], "Reaction": [ "Step 1: 5-methyl-1H-pyrazole-3-carboxylic acid is reacted with 2-phenylphthalic anhydride in the presence of a coupling agent such as DCC or EDC to form the corresponding amide intermediate.", "Step 2: The amide intermediate is reduced using sodium borohydride to form the corresponding amine intermediate.", "Step 3: The amine intermediate is cyclized under acidic conditions to form the phthalazinone intermediate.", "Step 4: The phthalazinone intermediate is reacted with ammonium acetate in the presence of a catalyst such as palladium on carbon to form the final product, 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One." ] } | |

CAS 编号 |

880487-62-7 |

分子式 |

C18H15N5O |

分子量 |

317.3 g/mol |

IUPAC 名称 |

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one |

InChI |

InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22) |

InChI 键 |

DSDIWWSXOOXFSI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

规范 SMILES |

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

同义词 |

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

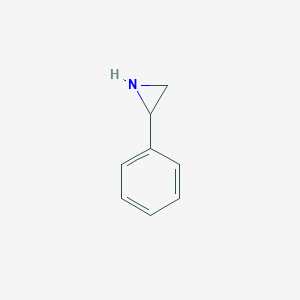

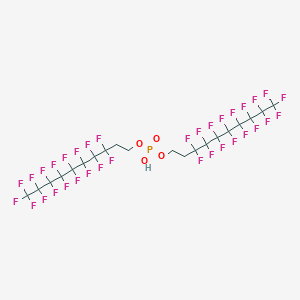

![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)

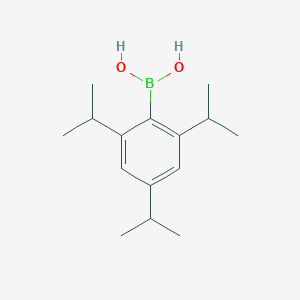

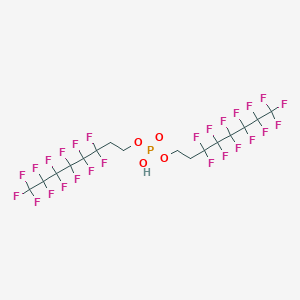

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)

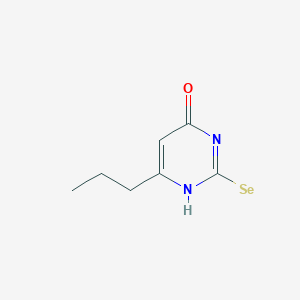

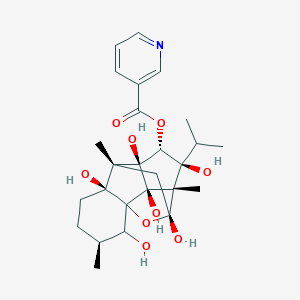

![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)